molecular formula C12H12O3 B12146840 Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B12146840
M. Wt: 204.22 g/mol
InChI Key: CBRBQHZHOYCFFR-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. . This compound, in particular, is characterized by its benzofuran ring structure with methyl groups at the 3 and 5 positions and a carboxylate ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed in the synthesis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)8(2)11(15-10)12(13)14-3/h4-6H,1-3H3

InChI Key

CBRBQHZHOYCFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)OC

Origin of Product

United States

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